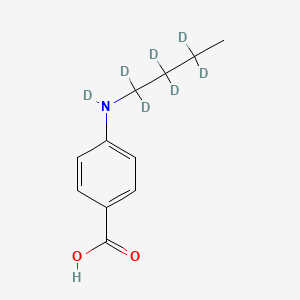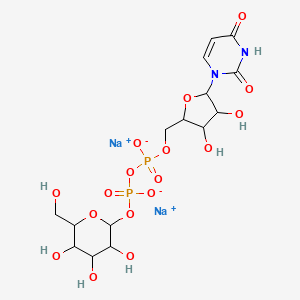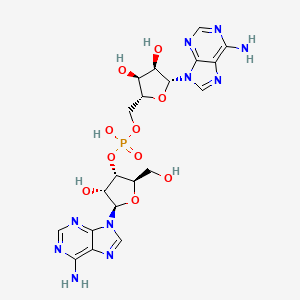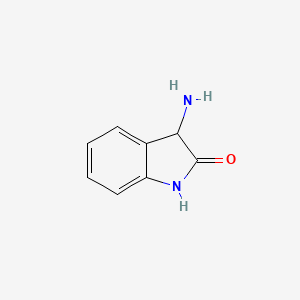
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is a deuterium-labeled analogue of 4-(n-butylamino)benzoic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the butyl group. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient incorporation of deuterium atoms while maintaining the integrity of the benzoic acid structure.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential antimicrobial activity against multi-drug resistant bacteria, such as Staphylococcus aureus.
Industry: Utilized in the synthesis of other deuterium-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(n-Butylamino)benzoic acid: The non-deuterated analogue of the compound.
4-(n-Butylamino)-2,2,3,3,4,4,4-d7 benzoic acid: Another deuterium-labeled analogue with a different deuteration pattern.
Uniqueness
4-(N-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it valuable for various research applications.
Propriétés
IUPAC Name |
4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i2D2,3D2,8D2/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRFDDXAVMSLM-MJWSLMPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])N([2H])C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)



